molecular formula C27H24ClN3O5S B1225813 6-Chloro-3-[5-(2,3-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone

6-Chloro-3-[5-(2,3-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone

Cat. No. B1225813
M. Wt: 538 g/mol
InChI Key: UJXSFYFASSWSEQ-UHFFFAOYSA-N
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Description

6-chloro-3-[5-(2,3-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone is a member of quinolines.

Scientific Research Applications

Antioxidant Properties

Research into the synthesis and properties of compounds structurally related to 6-Chloro-3-[5-(2,3-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone has shown that these compounds can exhibit significant antioxidant activities. For instance, Hassan, Abdel‐kariem, and Ali (2017) synthesized novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones that exhibited higher antioxidant activities than standard antioxidants (Hassan, Abdel‐kariem, & Ali, 2017).

Synthesis and Characterization

Connor and Strandtmann (1978) studied the synthesis of quinolinones, exploring reactions and properties relevant to the scientific understanding of quinolinone derivatives, which include compounds like this compound (Connor & Strandtmann, 1978).

Chemical Transformations

The research by Maślankiewicz (2000) focuses on the chemical reactions of quinolinone derivatives, including chlorination and sulfide treatments. These findings are pertinent to understanding the chemical behavior and potential applications of compounds like this compound in various chemical transformations (Maślankiewicz, 2000).

Molecular Conformations and Bonding

Investigations into closely related compounds, such as those conducted by Sagar et al. (2017), provide insights into the molecular conformations and hydrogen bonding of pyrazolo[4,3-c]pyridines. These studies are essential for understanding the physical and chemical properties of quinolinone derivatives (Sagar et al., 2017).

Novel Derivative Synthesis

Research by Yokoyama, Tsuji, and Imamoto (1984) on synthesizing pharmaceutically important heteroaromatics from methyl phenyl sulfone offers insights into new pathways for synthesizing derivatives of quinolinones, which could have potential pharmaceutical applications (Yokoyama, Tsuji, & Imamoto, 1984).

properties

Molecular Formula

C27H24ClN3O5S

Molecular Weight

538 g/mol

IUPAC Name

6-chloro-3-[3-(2,3-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C27H24ClN3O5S/c1-35-23-11-7-10-18(26(23)36-2)22-15-21(30-31(22)37(3,33)34)25-24(16-8-5-4-6-9-16)19-14-17(28)12-13-20(19)29-27(25)32/h4-14,22H,15H2,1-3H3,(H,29,32)

InChI Key

UJXSFYFASSWSEQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2S(=O)(=O)C)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2S(=O)(=O)C)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-3-[5-(2,3-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone
Reactant of Route 2
6-Chloro-3-[5-(2,3-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone
Reactant of Route 3
6-Chloro-3-[5-(2,3-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone
Reactant of Route 4
6-Chloro-3-[5-(2,3-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone
Reactant of Route 5
6-Chloro-3-[5-(2,3-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone
Reactant of Route 6
6-Chloro-3-[5-(2,3-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone

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